molecular formula C15H13N5O3 B4372689 1-methyl-3-{[(3-phenyl-1H-pyrazol-5-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

1-methyl-3-{[(3-phenyl-1H-pyrazol-5-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B4372689
M. Wt: 311.30 g/mol
InChI Key: JHXIJPHEEDEGPF-UHFFFAOYSA-N
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Description

1-Methyl-3-{[(3-Phenyl-1H-Pyrazol-5-yl)Amino]Carbonyl}-1H-Pyrazole-4-Carboxylic Acid is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole core

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of catalysts and controlled reaction conditions to minimize by-products and enhance efficiency. The choice of solvents and reagents is also critical to achieving the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: Its biological activity has been explored in various assays, potentially offering insights into new therapeutic targets.

  • Medicine: Research is ongoing to determine its efficacy in treating certain diseases, with some studies suggesting anti-inflammatory and anticancer properties.

  • Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially influencing cellular processes and signaling pathways. Further research is needed to fully elucidate its mode of action.

Comparison with Similar Compounds

  • 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

  • 3-Phenyl-1H-pyrazole-5-carboxylic acid

  • 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness: Compared to these similar compounds, 1-Methyl-3-{[(3-Phenyl-1H-Pyrazol-5-yl)Amino]Carbonyl}-1H-Pyrazole-4-Carboxylic Acid stands out due to its additional amino carbonyl group, which may confer unique chemical and biological properties.

This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering its full potential and applications.

Properties

IUPAC Name

1-methyl-3-[(5-phenyl-1H-pyrazol-3-yl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-20-8-10(15(22)23)13(19-20)14(21)16-12-7-11(17-18-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,22,23)(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXIJPHEEDEGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-3-{[(3-phenyl-1H-pyrazol-5-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
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1-methyl-3-{[(3-phenyl-1H-pyrazol-5-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
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1-methyl-3-{[(3-phenyl-1H-pyrazol-5-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
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1-methyl-3-{[(3-phenyl-1H-pyrazol-5-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
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1-methyl-3-{[(3-phenyl-1H-pyrazol-5-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
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1-methyl-3-{[(3-phenyl-1H-pyrazol-5-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

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